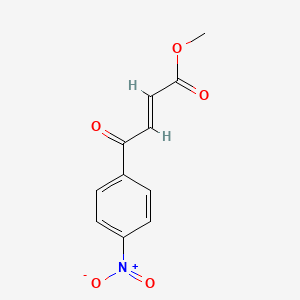
Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate
Description
Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate is an organic compound characterized by the presence of a nitrophenyl group and an ester functional group
Propriétés
Formule moléculaire |
C11H9NO5 |
|---|---|
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
methyl (E)-4-(4-nitrophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H9NO5/c1-17-11(14)7-6-10(13)8-2-4-9(5-3-8)12(15)16/h2-7H,1H3/b7-6+ |
Clé InChI |
WTXPAVBQCZLDIE-VOTSOKGWSA-N |
SMILES isomérique |
COC(=O)/C=C/C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
COC(=O)C=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate typically involves the reaction of 4-nitrobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-4-oxobut-2-enoate.
Substitution: Various substituted esters or amides.
Oxidation: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-Chlorophenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate
Uniqueness
Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound versatile for different applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


